molecular formula C4H7N3O2S2 B13697391 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine

5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13697391
M. Wt: 193.3 g/mol
InChI Key: OQOZGQLKMCPSFL-UHFFFAOYSA-N
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Description

5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the methylsulfonyl group and the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate thiadiazole precursors with methylsulfonylmethyl reagents. One common method involves the cyclization of thiosemicarbazide derivatives with methylsulfonylmethyl halides under basic conditions. The reaction is usually carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazole
  • 5-((Methylsulfonyl)methyl)-1,3,4-oxadiazole
  • 5-((Methylsulfonyl)methyl)-1,3,4-triazole

Uniqueness

5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the methylsulfonyl group and the thiadiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of atoms and functional groups in this compound allows for unique interactions with biological targets and chemical reagents.

Properties

Molecular Formula

C4H7N3O2S2

Molecular Weight

193.3 g/mol

IUPAC Name

5-(methylsulfonylmethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C4H7N3O2S2/c1-11(8,9)2-3-6-7-4(5)10-3/h2H2,1H3,(H2,5,7)

InChI Key

OQOZGQLKMCPSFL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=NN=C(S1)N

Origin of Product

United States

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